![molecular formula C20H13F3N4O3 B2612690 1-苯基-4-((3-(3-(三氟甲基)苯基)-1,2,4-恶二唑-5-基)甲基)-1,4-二氢吡嗪-2,3-二酮 CAS No. 1251558-77-6](/img/structure/B2612690.png)
1-苯基-4-((3-(3-(三氟甲基)苯基)-1,2,4-恶二唑-5-基)甲基)-1,4-二氢吡嗪-2,3-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule that contains several functional groups, including a phenyl group, a trifluoromethyl group, an oxadiazole ring, and a dihydropyrazine dione group. These functional groups could potentially confer a variety of chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The phenyl and trifluoromethyl groups are likely to contribute to the compound’s overall hydrophobicity, while the oxadiazole and dihydropyrazine dione groups could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of both hydrophobic (phenyl and trifluoromethyl groups) and potentially hydrogen-bonding (oxadiazole and dihydropyrazine dione groups) could influence its solubility, melting point, and other physical properties .科学研究应用
合成和化学表征
包含苯基、三氟甲基、恶二唑和二氢吡嗪部分的化合物通常是合成化学研究的主题。由于这些分子具有反应位点和改性潜力,因此可以在复杂有机化合物的合成中用作构件。例如,已经探索了包括含有恶二唑环的酞嗪酮衍生物的合成和光谱表征,突出了这些化合物在创建不同分子结构方面的多功能性(Mahmoud 等人,2012) 某些酞嗪酮衍生物的合成和光谱表征。
潜在的生物活性
结构相关的化合物已被研究其生物活性。分子中恶二唑和吡嗪环的存在可以赋予一系列潜在的药理特性。例如,已经研究了具有恶二唑部分的化合物的抗菌活性,为其用作药物制剂的进一步研究奠定了基础(Ayyash 等人,2021) 含 1,3,4-恶二唑部分的吡嗪并 [2,3-e][1,3] 氧杂氮杂卓和吡嗪并 [2,3-e] [1,3] 二氮杂卓的新型生物活性化合物的合成。
作用机制
属性
IUPAC Name |
1-phenyl-4-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N4O3/c21-20(22,23)14-6-4-5-13(11-14)17-24-16(30-25-17)12-26-9-10-27(19(29)18(26)28)15-7-2-1-3-8-15/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGXJMQBPXHLMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,4-dihydropyrazine-2,3-dione |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。